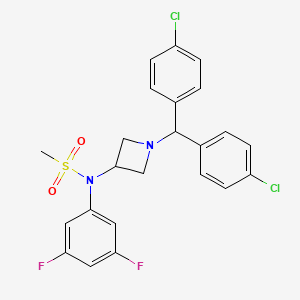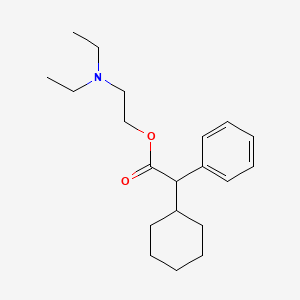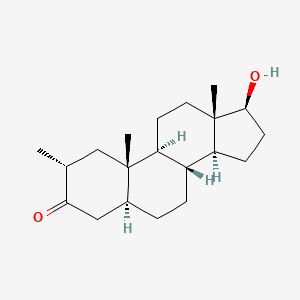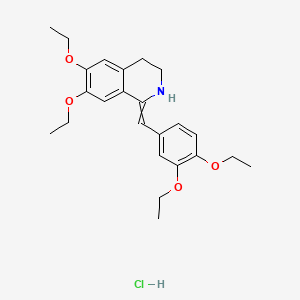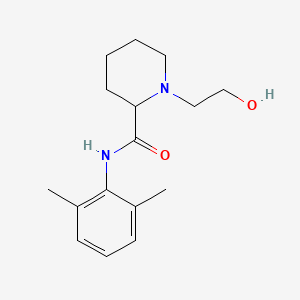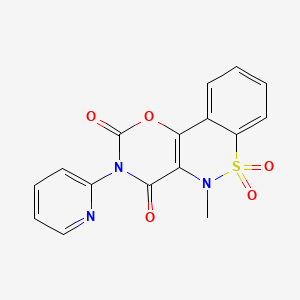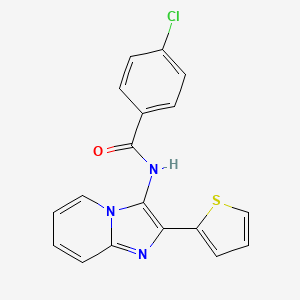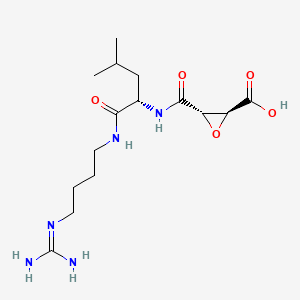
e-64
Overview
Description
E-64 is a potent and irreversible inhibitor of cysteine proteases, which are enzymes that degrade proteins by cleaving peptide bonds. This compound was first isolated from the mold Aspergillus japonicus in 1978 . This compound is known for its ability to inhibit a wide range of cysteine proteases, including papain, cathepsin B, cathepsin L, calpain, and staphopain . Its low toxicity and effective mechanism of action make it a valuable tool in scientific research and potential therapeutic applications.
Mechanism of Action
Target of Action
E-64 is a potent and highly selective inhibitor of cysteine proteases . These proteases play a crucial role in various biological processes, including protein degradation and peptide processing. This compound has been shown to inhibit a wide range of cysteine proteases such as papain, cathepsin B, cathepsin L, calpain, and staphopain .
Mode of Action
This compound acts by forming a thioether bond with the thiol of the active cysteine of the protease . This covalent attachment occurs via a nucleophilic attack from the thiol group of the cysteine on C2 of the epoxide group of this compound . This interaction results in the irreversible inhibition of the protease, preventing it from carrying out its normal function.
Biochemical Pathways
This compound’s inhibition of cysteine proteases affects several biochemical pathways. These proteases are involved in the degradation of proteins and peptides, so their inhibition can disrupt these processes. For example, this compound can inhibit bromelain, trypsin, papain, staphopain, calpain, collagenase, ficain, cathepsin B, H, and L .
Pharmacokinetics
It is known that this compound is an irreversible inhibitor, suggesting that it remains bound to its target proteases for a prolonged period . This could potentially enhance its bioavailability and effectiveness.
Result of Action
The inhibition of cysteine proteases by this compound can lead to a variety of cellular effects. For instance, it has been observed to induce oxidative stress and apoptosis in filarial parasites . This suggests that this compound could potentially be used as a therapeutic agent for diseases where high levels of cysteine proteases are the primary cause .
Biochemical Analysis
Biochemical Properties
E-64 plays a crucial role in biochemical reactions by inhibiting cysteine proteases. It interacts with enzymes like papain, cathepsin B, and calpain through a covalent bond formation with the active site cysteine residue . This interaction is highly specific and does not affect other enzymes containing cysteine residues . This compound is also capable of inhibiting trypsin, although this is less common .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by inhibiting cysteine proteases, which are involved in protein degradation and turnover . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit programmed cell death and restore antigen and mitogen activity related to normal proliferative responses in T cells obtained from HIV+ donors .
Molecular Mechanism
The molecular mechanism of this compound involves the covalent attachment of the compound to the active site cysteine of cysteine proteases . This attachment occurs via a nucleophilic attack from the thiol group of the cysteine on the epoxide ring of this compound . This results in irreversible inhibition of the enzyme, preventing it from catalyzing further reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C and maintains its inhibitory activity for extended periods . Degradation can occur if the compound is not stored properly, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting cysteine protease activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits cysteine proteases without causing significant toxicity . At higher doses, toxic effects can be observed, including adverse impacts on cellular function and metabolism . Threshold effects have been noted, where a minimum concentration is required to achieve significant inhibition of cysteine proteases .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and turnover. It interacts with enzymes such as papain and cathepsin B, inhibiting their activity and affecting the overall metabolic flux . This inhibition can lead to changes in metabolite levels and disrupt normal cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is highly cell-permeable, allowing it to effectively reach its target enzymes . This compound can interact with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its inhibitory effects on cysteine proteases . Targeting signals and post-translational modifications may direct this compound to particular organelles, enhancing its activity and function . This subcellular localization is crucial for the compound’s effectiveness in inhibiting cysteine protease activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: E-64 can be synthesized through both synthetic and natural methods. The synthetic preparation involves the combination of L-leucine, agmatine, and L-trans-epoxysuccinic acid . The reaction conditions typically require the use of specific reagents and controlled environments to ensure the correct formation of the compound. The process involves the formation of a peptide bond and the incorporation of the epoxide group, which is crucial for its inhibitory activity .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus japonicus, followed by extraction and purification of the compound. The fermentation process is optimized to maximize the yield of this compound, and the purification steps ensure that the final product is of high purity and suitable for research and therapeutic use .
Chemical Reactions Analysis
Types of Reactions: E-64 primarily undergoes nucleophilic substitution reactions due to the presence of the epoxide group. The thiol group of cysteine residues in proteases attacks the epoxide, leading to the formation of a covalent bond and irreversible inhibition of the enzyme .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include cysteine-containing proteases such as papain, cathepsin B, and cathepsin L. The reactions typically occur under physiological conditions, with neutral pH and temperatures around 37°C .
Major Products Formed: The major product formed from the reaction of this compound with cysteine proteases is a thioether linkage between the epoxide group of this compound and the thiol group of the cysteine residue in the protease . This covalent bond results in the irreversible inhibition of the protease.
Scientific Research Applications
E-64 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a tool to study the mechanisms of protease inhibition and to develop new inhibitors with improved properties . In biology, this compound is used to investigate the roles of cysteine proteases in various cellular processes, such as apoptosis, autophagy, and protein degradation . In medicine, this compound has potential therapeutic applications in the treatment of diseases where cysteine proteases play a key role, such as cancer, neurodegenerative disorders, and parasitic infections . In industry, this compound is used in the production of protease inhibitors for research and therapeutic purposes .
Comparison with Similar Compounds
E-64 is unique among cysteine protease inhibitors due to its irreversible mode of action and low toxicity. Similar compounds include leupeptin, antipain, and bestatin hydrochloride, which also inhibit cysteine proteases but differ in their mechanisms of action and specificity . Leupeptin and antipain are reversible inhibitors, while bestatin hydrochloride inhibits aminopeptidases in addition to cysteine proteases . This compound’s unique structure and irreversible inhibition make it a valuable tool for studying cysteine proteases and developing new therapeutic agents .
Properties
CAS No. |
66701-25-5 |
|---|---|
Molecular Formula |
C15H27N5O5 |
Molecular Weight |
357.41 g/mol |
IUPAC Name |
(3S)-3-[[1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19)/t9?,10-,11?/m0/s1 |
InChI Key |
LTLYEAJONXGNFG-YVNMAJEFSA-N |
SMILES |
CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O |
Isomeric SMILES |
CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)[C@@H]1C(O1)C(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O |
Appearance |
Solid powder |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
E 64 E-64 L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane N-(N-(L-3-trans-carboxyoxirane-2-carbonyl)-L-leucyl)agmatine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



